molecular formula C14H23NO4 B2421028 2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 233745-94-3

2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

Cat. No.: B2421028
CAS No.: 233745-94-3
M. Wt: 269.341
InChI Key: KTJUYAJAEKYFNH-QWRGUYRKSA-N
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Description

2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a versatile organic compound with a complex structure, primarily utilized in advanced chemical research and pharmaceutical development.

Properties

IUPAC Name

2-[(3R,4S)-3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h5,10-11H,1,6-9H2,2-4H3,(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJUYAJAEKYFNH-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized via multiple synthetic routes, often starting with the formation of the piperidine ring. Subsequent steps typically involve the introduction of the vinyl group and the addition of the acetic acid side chain under controlled conditions. Reaction conditions frequently involve catalysts like palladium or nickel, with solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production might scale up these synthetic routes, emphasizing cost-efficiency and yield optimization. Reactions are often performed in large reactors with rigorous control over temperature and pressure to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of reactions:

  • Oxidation: Can be oxidized to form various carboxyl and ketone derivatives.

  • Reduction: The ethenyl group is a typical site for hydrogenation, yielding saturated analogs.

  • Substitution: The piperidine ring allows for nucleophilic substitution reactions, leading to diverse derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions usually occur in organic solvents under controlled temperature and pH conditions.

Major Products

  • Oxidation products often include ketones and carboxylic acids.

  • Reduction usually results in fully hydrogenated piperidine derivatives.

  • Substitution reactions yield a wide range of functionalized piperidine compounds.

Scientific Research Applications

Studies have indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including those similar to 2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid, show promising anticancer properties. For instance, compounds with similar structures have been reported to have low IC50 values against various cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Neuropharmacology

Compounds related to this structure have been studied for their effects on neurotransmitter transporters. They exhibit high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression and ADHD .

Anti-inflammatory Properties

Certain piperidine derivatives have shown anti-inflammatory effects in vitro and in vivo. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for further development as anti-inflammatory agents .

Case Study 1: Anticancer Evaluation

A study synthesized a series of piperidinyl oxadiazole derivatives, which included variations of the target compound. The results indicated that some derivatives had IC50 values significantly lower than established anticancer drugs, highlighting their potential as new therapeutic agents .

Case Study 2: Neurotransmitter Interaction

Another investigation focused on the interaction of piperidine derivatives with neurotransmitter systems. The study found that these compounds could effectively inhibit the reuptake of dopamine and norepinephrine, suggesting their utility in treating mood disorders .

Mechanism of Action

The compound's mechanism of action hinges on its interaction with specific molecular targets, primarily through the piperidine ring. It binds to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting cellular pathways and physiological responses.

Comparison with Similar Compounds

2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid stands out due to its unique structural combination of a piperidine ring with ethenyl and acetic acid functionalities. Similar compounds include:

  • 2-[(3R,4S)-3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid: Differing by the substitution of the ethenyl group with a hydroxyl group.

  • 2-[(3R,4S)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid: Featuring a methyl group instead of the ethenyl group.

  • 2-[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid: Lacking the tert-butyl carbamate group.

Biological Activity

The compound 2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid , with CAS number 233745-94-3, is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C14H23NO4C_{14}H_{23}NO_4, with a molecular weight of 269.34 g/mol. The structure features a piperidine ring substituted with an ethenyl group and a tert-butoxycarbonyl moiety, which may influence its biological interactions.

PropertyValue
CAS Number233745-94-3
Molecular FormulaC₁₄H₂₃NO₄
Molecular Weight269.34 g/mol

Anticancer Properties

Recent studies have indicated that compounds structurally related to piperidines exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of cancer cells, particularly those deficient in BRCA1 and BRCA2 genes. This is primarily through the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in these cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. In vitro assays have demonstrated that certain piperidine derivatives possess bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the efficacy of piperidine derivatives against BRCA-deficient cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • Antimicrobial Efficacy :
    • In a comparative study on antimicrobial activity, derivatives were tested against multi-drug resistant strains. The results showed that some compounds demonstrated significant inhibition zones in disc diffusion assays, suggesting their potential as alternative therapeutic agents against resistant pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Repair Inhibition : By targeting PARP enzymes, the compound interferes with DNA repair processes in cancer cells.
  • Membrane Disruption : The structural characteristics allow it to integrate into bacterial membranes, compromising their integrity and leading to cell death.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of piperidine-derived compounds like 2-[(3R,4S)-3-Ethenyl-1-...yl]acetic acid?

  • Methodological Answer : Multi-step synthesis protocols often involve palladium-catalyzed coupling, tert-butoxycarbonyl (Boc) protection, and acid-catalyzed deprotection. For example, similar compounds (e.g., methyl piperidine carboxylates) are synthesized via palladium diacetate and tert-butyl XPhos catalysts under inert atmospheres, achieving yields >90% after purification . Reaction conditions (40–100°C, 5.5–17 h) and solvent systems (e.g., tert-butyl alcohol or dioxane) must be tailored to minimize side reactions. Post-synthesis, HPLC (≥98% purity) and NMR validate structural integrity .

Q. What analytical techniques are critical for characterizing stereochemical purity in this compound?

  • Methodological Answer : Chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments are essential. For instance, (3S,4R)-configured piperidine derivatives require chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to resolve enantiomers. NOE correlations between the ethenyl group and adjacent protons confirm stereochemistry . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) for intermediates like acyl chlorides or tert-butoxycarbonyl derivatives. Safety data sheets (SDS) for analogous compounds recommend P261 (avoid inhaling vapors), P305+P351+P338 (eye rinsing), and emergency ventilation . For spills, neutralize acids/bases with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for stereoselective synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model transition states to predict enantiomeric excess. For example, ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent polarity, catalyst loading) for stereocontrol . Molecular dynamics simulations further assess solvent effects on piperidine ring conformation during nucleophilic substitution .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product ratios for this compound?

  • Methodological Answer : Varying reaction temperatures and catalyst systems can shift selectivity. A case study on similar Boc-protected piperidines showed that lower temperatures (40°C) favor kinetic products via faster nucleophilic attack, while higher temperatures (100°C) promote thermodynamic stabilization of the equatorial substituent . In situ IR spectroscopy monitors intermediate concentrations to validate mechanistic hypotheses .

Q. How do researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability studies in pH 7.4 buffers (37°C) quantify degradation products via LC-MS. For example, tert-butoxycarbonyl groups hydrolyze under acidic conditions, requiring pH-controlled storage (2–8°C) . Mass balance studies track acetic acid moiety stability, while Arrhenius plots extrapolate shelf-life at varying temperatures .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Methodological Answer : Preparative SFC (supercritical fluid chromatography) with CO2/ethanol co-solvents achieves >99% purity for polar piperidine derivatives. Membrane filtration (e.g., 0.22 µm PVDF) removes endotoxins, and size-exclusion chromatography (SEC) separates aggregates . For chiral impurities, simulated moving bed (SMB) chromatography scales resolution efficiently .

Data-Driven Research Questions

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

  • Methodological Answer : Parallel synthesis generates analogs (e.g., ethenyl→fluorine substitution) for SAR. High-throughput screening (HTS) against target proteins (e.g., kinases) identifies potency trends. For example, replacing the tert-butoxycarbonyl group with acetyl enhances membrane permeability but reduces metabolic stability . Free-energy perturbation (FEP) calculations predict binding affinity changes .

Q. What statistical methods analyze heterogeneous catalysis data for large-scale synthesis?

  • Methodological Answer : Response surface methodology (RSM) optimizes variables (catalyst loading, solvent ratio). A case study on palladium-catalyzed reactions used ANOVA to identify significant factors (p < 0.05), with central composite designs maximizing yield . Machine learning (e.g., random forest) predicts optimal conditions from historical datasets .

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